molecular formula C26H28N6O4 B11980248 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11980248
M. Wt: 488.5 g/mol
InChI Key: TXTONSBSBFLQPK-UJSYRLJRSA-N
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Description

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the hydrazino group: This step involves the reaction of the purine intermediate with hydrazine derivatives under controlled conditions.

    Attachment of the phenoxypropyl group: This is usually done through nucleophilic substitution reactions, where the hydroxyl group of the purine is replaced by the phenoxypropyl moiety.

    Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and hydrazino groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can target the double bonds and carbonyl groups, converting them into alcohols and amines.

    Substitution: The phenoxy and hydrazino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and aldehydes, while reduction can produce alcohols and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways involving purine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purine core can mimic natural substrates of enzymes, leading to inhibition or activation of biochemical pathways. The hydrazino group can form covalent bonds with active site residues, further modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

What sets 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C26H28N6O4/c1-17-9-7-8-12-21(17)36-16-20(33)15-32-22-23(31(3)26(35)28-24(22)34)27-25(32)30-29-18(2)13-14-19-10-5-4-6-11-19/h4-14,20,33H,15-16H2,1-3H3,(H,27,30)(H,28,34,35)/b14-13+,29-18-

InChI Key

TXTONSBSBFLQPK-UJSYRLJRSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(/C)\C=C\C4=CC=CC=C4)N(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C=CC4=CC=CC=C4)N(C(=O)NC3=O)C)O

Origin of Product

United States

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